

# Comparative pharmacokinetic analysis of different amlodipine formulations using Amlodipine-d4

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## Compound of Interest

Compound Name: **Amlodipine-d4**

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## A Comparative Pharmacokinetic Analysis of Amlodipine Formulations

This guide provides a comparative analysis of the pharmacokinetic profiles of different amlodipine formulations based on data from several bioequivalence studies. Amlodipine is a long-acting calcium channel blocker used for the treatment of hypertension and angina.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#) The following sections detail the experimental protocols typically employed in such studies, present comparative pharmacokinetic data, and visualize the experimental workflow. The analysis of amlodipine in plasma samples is presumed to be conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with **Amlodipine-d4** serving as the internal standard for accurate quantification.

## Experimental Protocols

The methodologies described in the reviewed studies for assessing the bioequivalence of different amlodipine formulations share a common framework.

1. Study Design: The studies are typically designed as randomized, single-dose, two-period, two-sequence, crossover trials.[\[1\]](#)[\[5\]](#)[\[6\]](#) A washout period, generally ranging from 14 to 21 days, separates the two treatment periods to ensure complete elimination of the drug from the

subjects' bodies before the administration of the second formulation.[1][6][7] Both fasting and fed condition studies are conducted to evaluate the effect of food on drug absorption.[7][8]

2. Study Population: Healthy adult male and female volunteers are typically recruited for these studies.[1][9] The number of subjects in the reviewed studies ranged from 12 to 28.[5][9]

3. Drug Administration: A single oral dose of the test and reference amlodipine formulations (commonly 5 mg or 10 mg) is administered to the subjects.[1][5][6][9]

4. Blood Sampling: Blood samples are collected from each subject at predetermined time points, typically over a period of 144 hours post-dose, to characterize the plasma concentration-time profile of amlodipine.[1][6][9]

5. Bioanalytical Method: The concentration of amlodipine in the collected plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS) method.[1][5][6][9] While not always explicitly stated in the abstracts, the use of a deuterated internal standard like **Amlodipine-d4** is standard practice in such assays to ensure accuracy and precision.

6. Pharmacokinetic Analysis: The pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis.[1][5] The key parameters for bioequivalence assessment are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC<sub>0-t</sub>), and the area under the plasma concentration-time curve from time zero to infinity (AUC<sub>0-∞</sub>).[5][9] Other parameters such as the time to reach maximum plasma concentration (T<sub>max</sub>) and the elimination half-life (t<sub>1/2</sub>) are also determined.[9]

7. Statistical Analysis: Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters (Cmax, AUC<sub>0-t</sub>, and AUC<sub>0-∞</sub>).[5][6] The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters are calculated to determine bioequivalence.[1][6][9] For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax, AUC<sub>0-t</sub>, and AUC<sub>0-∞</sub> must fall within the predetermined range of 80-125%. [1][2][3][6]

## Data Presentation

The following tables summarize the pharmacokinetic parameters of different amlodipine formulations from the reviewed studies.

Table 1: Pharmacokinetic Parameters of 10 mg Amlodipine Formulations

Formulation	Cmax (ng/mL)	Tmax (h)	AUCt (ng·h/mL)	AUCinf (ng·h/mL)	t1/2 (h)	Study
Test	8.08	8.0	353.15	417.86	48.04	[9]
Reference	8.22	8.5	359.99	408.23	43.81	[9]
Test	6.18	5.6	-	267.23	46.46	[6]
Reference	5.37	6.1	-	266.06	45.34	[6]

Note: AUCt is the area under the curve to the last measurable time point, and AUCinf is the area under the curve extrapolated to infinity. Values for the study by R. Sailer et al. were converted from pg/mL to ng/mL and pg·h/mL to ng·h/mL for consistency.

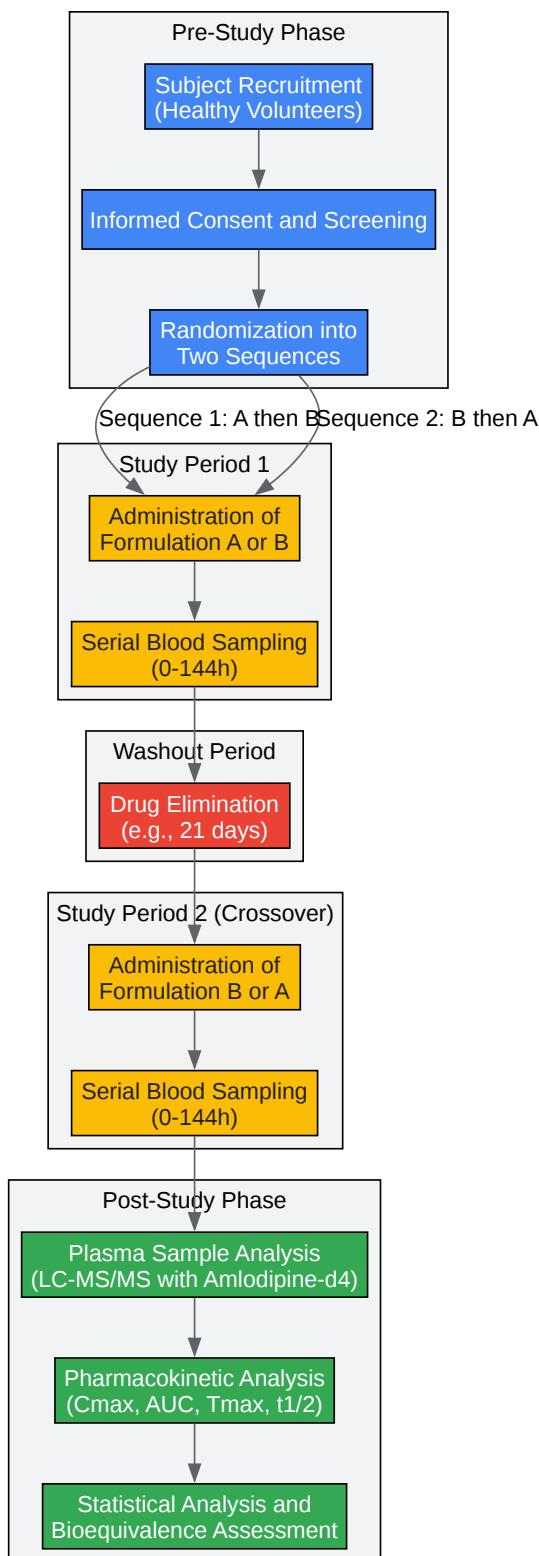
Table 2: Pharmacokinetic Parameters of 5 mg Amlodipine Formulations

Formulation	Cmax (ng/mL)	Tmax (h)	AUC0-t (ng·h/mL)	AUC0-∞ (ng·h/mL)	t1/2 (h)	Study
Test	1.99	8.3	82.87	95.23	38.5	[5][10]
Reference	1.92	7.9	76.30	89.31	36.7	[5][10]
Test (Nicotinate)	3.87	-	-	190.91	-	[3]
Reference (Besylate)	4.01	-	-	203.15	-	[3]
Test (Fasting)	3.88	6.0	-	-	-	[8]
Reference (Fasting)	4.04	6.0	-	-	-	[8]
Test (Fed)	3.31	6.0	-	-	-	[8]
Reference (Fed)	3.39	5.0	-	-	-	[8]

## Visualizations

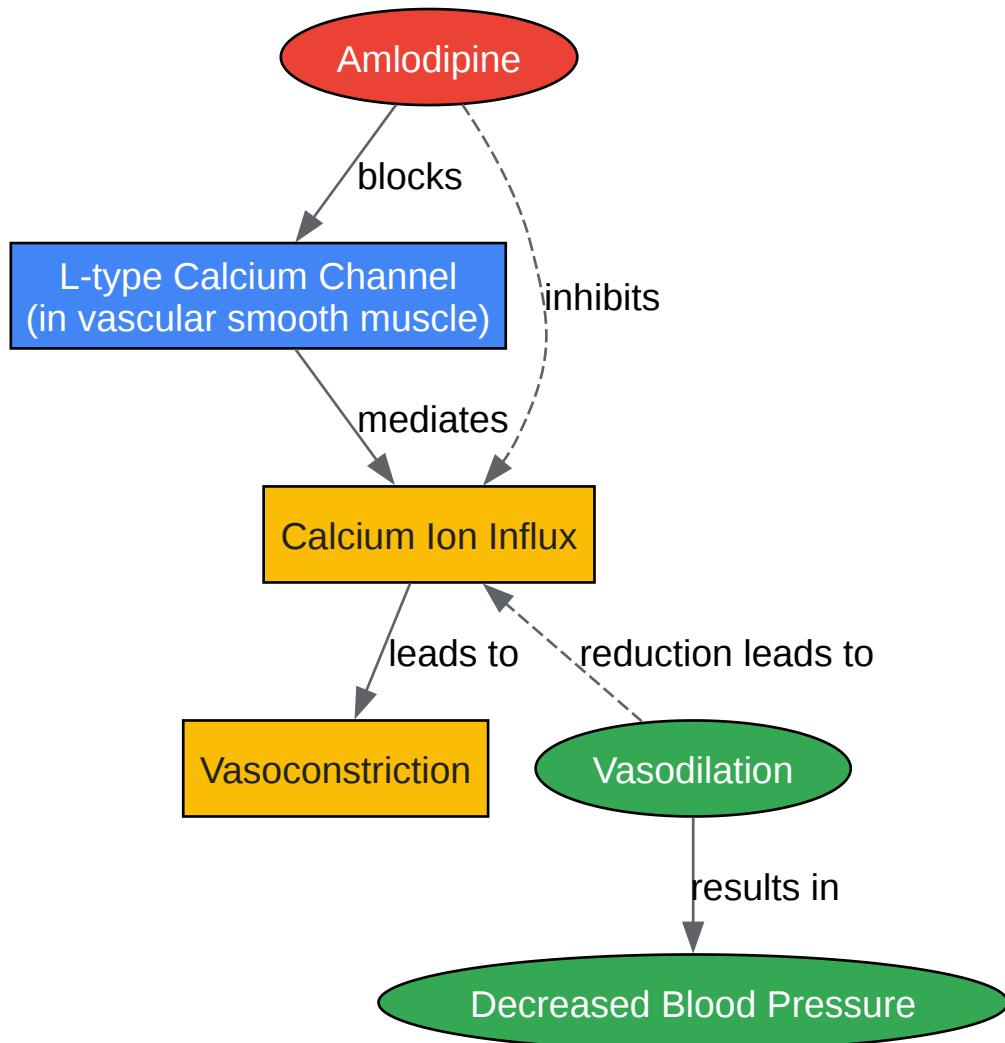
The following diagrams illustrate the typical experimental workflow for a comparative pharmacokinetic study and the mechanism of action of amlodipine.

## Experimental Workflow for a Comparative Pharmacokinetic Study of Amlodipine Formulations

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Caption: Workflow of a typical bioequivalence study.

## Simplified Mechanism of Action of Amlodipine



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Caption: Amlodipine's vasodilatory effect.

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